2,3-Dichlorofluorobenzene

Beschreibung

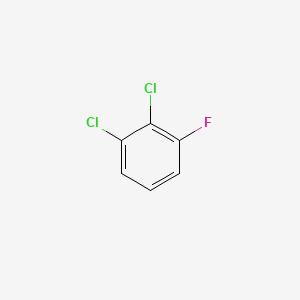

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXCSDPOOVOVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067986 | |

| Record name | 2,3-Dichlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-50-0 | |

| Record name | 1,2-Dichloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dichloro-3-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dichlorofluorobenzene (CAS No: 36556-50-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow visualization.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F.[1][2] Its chemical structure and properties are of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.

Quantitative Data Summary

| Property | Value (for this compound) | Reference Isomer Values |

| CAS Number | 36556-50-0[1][2] | 2,4-isomer: 1435-48-9[3] 1,3-isomer: 2268-05-5[4] |

| Molecular Formula | C₆H₃Cl₂F[1][2] | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol [1][5] | 164.99 g/mol |

| Density | 1.42 g/cm³[1][6] | 2,4-isomer: 1.403 g/cm³[3] 1,3-isomer: 1.47 g/cm³ at 25 °C[7] |

| Boiling Point | 80 °C[1][6] | 2,4-isomer: 178.2 °C at 760 mmHg[3] 1,3-isomer: 182-183 °C[7] |

| Melting Point | Data not available | 2,4-isomer: -23 °C[3] 1,3-isomer: -22 °C[7] |

| Flash Point | 61 °C[6] | 2,4-isomer: 36.7 °C[3] 1,3-isomer: 60 °C (closed cup)[4] |

| Refractive Index | Data not available | 2,4-isomer: 1.525[3] 1,3-isomer: 1.5350[7] |

| Water Solubility | Data not available | 2,4-isomer: Insoluble[3] 1,3-isomer: Insoluble[7] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following are standard methodologies for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of a substance's volatility.

-

Distillation Method: This is a common method for determining the boiling point of a liquid.[8] The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[8] This temperature, which remains constant during the distillation of a pure substance, is the boiling point.[8]

-

Capillary Method (Micro-Boiling Point Determination): This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

-

Procedure:

-

Accurately weigh a clean, dry graduated cylinder or pycnometer (a specialized flask for measuring density) on an analytical balance.

-

Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated mark.

-

Weigh the container with the liquid.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume. It is important to record the temperature at which the measurement is made, as density is temperature-dependent.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid.

-

Abbe Refractometer Method:

-

Place a few drops of the liquid sample on the prism of the Abbe refractometer.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is often thermostatically controlled (commonly at 20°C).

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Adjust the compensator to eliminate any color fringe.

-

Read the refractive index value from the scale. The measurement is typically done using the sodium D-line (589 nm).

-

Determination of Flash Point

The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for handling and storage.

-

Closed-Cup Method (e.g., Pensky-Martens): In a closed-cup apparatus, the liquid is heated in a sealed container, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point. Closed-cup methods generally provide lower and more precise values as they minimize the loss of volatile components.

-

Open-Cup Method (e.g., Cleveland Open Cup): In an open-cup apparatus, the liquid is heated in a container that is open to the atmosphere. An ignition source is passed over the surface of the liquid. The temperature at which the vapors flash is the flash point. This method is often used for less volatile substances.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical substance like this compound.

Caption: A logical workflow for the determination of physical properties of a chemical substance.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2,4-Dichlorofluorobenzene 1435-48-9, Information for 2,4-Dichlorofluorobenzene 1435-48-9, Suppliers of 2,4-Dichlorofluorobenzene 1435-48-9 [chemnet.com]

- 4. 1,3-二氯-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzene, 1,2-dichloro-3-fluoro- | C6H3Cl2F | CID 119011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzene, 1,2-dichloro-3-fluoro- (CAS 36556-50-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 2,3-Dichlorofluorobenzene (C₆H₃Cl₂F)

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichlorofluorobenzene, a halogenated aromatic compound of significant interest in advanced chemical synthesis. Primarily serving as a versatile synthetic intermediate, its unique substitution pattern offers specific steric and electronic properties that are leveraged in the development of complex molecules. This document details its core molecular identity, including its formula and molecular weight, physicochemical properties, chemical reactivity, and essential protocols for its analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications.

Core Molecular Identity

The foundational step in utilizing any chemical reagent is a precise understanding of its molecular formula, weight, and structure. These parameters are critical for stoichiometric calculations, analytical characterization, and predicting chemical behavior.

This compound is defined by the molecular formula C₆H₃Cl₂F [1][2][3]. This formula indicates a benzene ring substituted with three hydrogen atoms, two chlorine atoms, and one fluorine atom.

The molar mass (molecular weight) , calculated from the atomic weights of its constituent atoms, is 164.99 g/mol [2][3][4]. This value is fundamental for converting between mass and moles in reaction planning and for interpreting mass spectrometry data.

The structural arrangement consists of a fluorine atom and two chlorine atoms on adjacent carbons of the benzene ring, specifically at positions 1, 2, and 3.

Caption: 2D Molecular Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,2-dichloro-3-fluorobenzene | [3][4] |

| CAS Number | 36556-50-0 | [1][2][4] |

| Molecular Formula | C₆H₃Cl₂F | [1][2][3] |

| Molecular Weight | 164.99 g/mol | [2][3][4] |

| InChIKey | NPXCSDPOOVOVDQ-UHFFFAOYSA-N |[3][4] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and purification procedures. Understanding these characteristics is a prerequisite for safe and effective laboratory use.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.42 g/cm³ | [1][2] |

| Boiling Point | 80 °C | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [5] |

| Storage Condition | Room Temperature, in a dry, cool, and well-ventilated place |[1][6] |

The relatively low boiling point suggests that purification can be readily achieved via distillation. Its insolubility in water and high density relative to water simplify workup procedures involving aqueous extraction, where it will form the lower organic layer.

Chemical Reactivity and Synthetic Utility

This compound is a valuable building block in organic synthesis due to the specific reactivity conferred by its three halogen substituents.[4]

-

Electronic Effects : All three halogens (one fluorine, two chlorines) are electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) compared to benzene.[4] While halogens also exhibit a resonance-donating effect (+R), the inductive effect is dominant.[4] This reduced nucleophilicity of the ring is a critical consideration when planning synthetic routes.

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can be selectively displaced by various nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of diverse functional groups.

-

Cross-Coupling Reactions : The carbon-chlorine bonds can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, facilitating the construction of complex biaryl systems.[4]

Its applications are prominent in the synthesis of high-value chemicals, including:

-

Pharmaceutical Agents : It serves as a key intermediate in the synthesis of certain quinolone antibiotics.[4]

-

Specialty Chemicals : It is used to create ligands for catalysts and advanced materials for liquid crystals.[4]

Caption: Role of this compound as a versatile synthetic intermediate.

Analytical Characterization Protocol

To ensure the identity and purity of this compound, a self-validating analytical protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

Protocol: Verification of Molecular Identity and Purity via GC-MS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL. The causality here is to ensure the sample concentration is within the linear dynamic range of the detector and avoids column saturation.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250 °C. A high injector temperature ensures rapid and complete volatilization of the sample.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent). This column separates compounds based on boiling point, which is effective for this analyte.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C. This controlled ramp provides good separation from potential impurities.

-

Hold: 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level produces reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular weight of the parent compound and its expected fragments.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Validation Step 1 (Retention Time): The analyte should elute at a consistent retention time, which can be compared against a certified reference standard.

-

Validation Step 2 (Mass Spectrum): The resulting mass spectrum must exhibit a molecular ion (M⁺) peak cluster around m/z 164 and 166. The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M⁺, M⁺+2, M⁺+4) provides definitive confirmation of the elemental composition.

-

Purity Assessment: Integrate the peak area of the analyte and any other detected peaks. Purity is calculated as (Area of Analyte Peak / Total Area of All Peaks) x 100%.

-

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.[1][2]

-

GHS Hazard Classification :

-

Precautions for Safe Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][6]

-

Avoid contact with skin and eyes.[6]

-

-

First Aid Measures :

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[1][2]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage :

Conclusion

This compound is a well-defined chemical compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol . Its value to the scientific community lies in its utility as a reactive intermediate for constructing complex organic molecules. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in research and development.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of 2,3-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of 2,3-dichlorofluorobenzene, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring significantly influences its chemical reactivity and biological activity. This document details the electronic effects through quantitative data, outlines experimental protocols for its synthesis and key reactions, and visualizes relevant chemical pathways.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F. Its structure, featuring adjacent chlorine and fluorine atoms, imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.[1] The strong inductive electron-withdrawing effect (-I) of the halogen substituents deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). This reactivity profile is crucial for the development of novel pharmaceutical agents, including quinolone antibiotics, and for the synthesis of ligands and materials for liquid crystals.[1]

The introduction of fluorine and chlorine atoms into a molecule can significantly impact its pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Understanding the electron-withdrawing nature of the this compound moiety is therefore critical for rational drug design and the development of new chemical entities.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing or electron-donating power of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent on the reaction center.[4]

Hammett Substituent Constants

The overall electronic effect of the 2,3-dichloro-1-fluoro substitution pattern can be estimated by the additive model of Hammett constants, where the effects of individual substituents are considered to be additive, especially when resonance interactions are not the dominant factor.[5][6]

| Substituent | Position | Hammett Constant (σ) |

| Chloro (Cl) | meta (relative to a reaction center at C1) | σm = +0.37 |

| Chloro (Cl) | ortho (relative to a reaction center at C1) | - |

| Fluoro (F) | ortho (relative to a reaction center at C1) | - |

| Estimated Total Effect (Σσ) | - | ~ +0.74 (meta-like effect) |

Note: Ortho-substituent effects are complex due to steric hindrance and are not typically quantified by simple Hammett constants. The estimated total effect is a simplification based on the meta- and para- contributions of the substituents relative to different positions on the ring.

The positive values of the Hammett constants for chlorine and fluorine indicate their electron-withdrawing nature. The cumulative effect of two chloro substituents and one fluoro substituent renders the this compound ring significantly electron-deficient.

pKa Values as a Measure of Acidity

The acidity of a phenolic compound is a direct measure of the electron-withdrawing or -donating ability of the substituents on the aromatic ring. A lower pKa value indicates a stronger acid, which corresponds to a greater stabilization of the resulting phenoxide anion by electron-withdrawing groups. The pKa of 2,3-dichlorophenol provides a good approximation of the electronic influence of the 2,3-dichloro substitution pattern.

| Compound | pKa |

| Phenol | 9.95 |

| 2-Chlorophenol | 8.48 |

| 3-Chlorophenol | 9.02 |

| 2,3-Dichlorophenol | 7.70 [7] |

| 2-Fluorophenol | 8.81 |

| 3-Fluorophenol | 9.28 |

The significantly lower pKa of 2,3-dichlorophenol compared to phenol and the individual chlorophenols demonstrates the strong cumulative electron-withdrawing effect of the two chlorine atoms. The addition of a fluorine atom in this compound is expected to further increase the acidity of a corresponding phenol due to fluorine's high electronegativity.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2,3-dichloroaniline.[8][9][10]

Step 1: Diazotization of 2,3-Dichloroaniline

-

Materials: 2,3-dichloroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

-

Procedure:

-

Suspend 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Step 2: Sandmeyer Reaction (Fluorination)

-

Materials: Aryl diazonium salt solution, tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), copper(I) oxide (optional, as catalyst).

-

Procedure:

-

To the cold diazonium salt solution, add a solution of tetrafluoroboric acid or sodium tetrafluoroborate.

-

The aryl diazonium tetrafluoroborate will precipitate. Filter the precipitate and wash with cold water, followed by a cold alcohol and then ether.

-

Gently heat the dried diazonium salt. Nitrogen gas will be evolved, and the crude this compound will distill.

-

Collect the distillate and purify by fractional distillation.

-

A detailed protocol for the synthesis of fluorobenzene from aniline via a similar procedure can be found in Organic Syntheses.[11]

Nucleophilic Aromatic Substitution (SNAr)

This compound is a suitable substrate for nucleophilic aromatic substitution, particularly with strong nucleophiles. The fluorine atom is often the most reactive leaving group in SNAr reactions on polyhalogenated benzenes.[1]

Example: Synthesis of 2,3-Dichloroanisole [12]

-

Materials: this compound, sodium methoxide, methanol.

-

Procedure:

-

Dissolve sodium methoxide in methanol in a reaction flask equipped with a condenser and a stirrer.

-

Add this compound to the solution.

-

Heat the reaction mixture at a temperature between 20-80 °C for 2-24 hours. The progress of the reaction can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

-

Remove the methanol from the filtrate by distillation under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2,3-dichloroanisole.

-

Signaling Pathways and Biological Relevance

Halogenated aromatic hydrocarbons can interact with biological systems, and their effects are often mediated through specific signaling pathways. One of the most studied pathways is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[13][14]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[15] Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes.

While direct studies on the interaction of this compound with the AhR are limited, its structural similarity to other halogenated aromatic compounds suggests a potential for interaction. The activation or inhibition of this pathway can have significant implications for drug metabolism and toxicity.[16]

Reactivity and Synthetic Applications

The electron-deficient nature of the this compound ring dictates its reactivity in various organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, this compound is susceptible to SNAr. The presence of three electron-withdrawing halogens stabilizes the intermediate Meisenheimer complex, facilitating the substitution reaction. The general workflow for a typical SNAr reaction is depicted below.

Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] These reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of the C-F bond in Suzuki couplings is generally lower than that of C-Cl, C-Br, and C-I bonds, allowing for selective coupling at the C-Cl positions.

Conclusion

The electron-withdrawing effects of the chloro and fluoro substituents in this compound profoundly influence its chemical reactivity, making it a versatile intermediate in organic synthesis. The quantitative data from Hammett constants and pKa values confirm the electron-deficient nature of the aromatic ring. This electronic property is harnessed in nucleophilic aromatic substitution and cross-coupling reactions to construct complex molecules with applications in drug discovery and materials science. A thorough understanding of these principles is essential for researchers and professionals working with this important chemical building block.

References

- 1. This compound, 99%|For Research Use Only [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

- 6. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 7. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]

- 13. Aryl Hydrocarbon Receptor Activation Reduces Dendritic Cell Function during Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Aryl hydrocarbon receptor activation by TCDD reduces inflammation associated with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Comparative Reactivity of C-Cl and C-F Bonds in 2,3-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2,3-dichlorofluorobenzene, with a specific focus on the differential reactivity of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. While all halogen substituents deactivate the aromatic ring towards electrophilic substitution, their behavior in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is nuanced and highly dependent on reaction conditions. This document synthesizes fundamental principles of bond strengths, electronic effects, and reaction mechanisms to offer a predictive framework for the selective functionalization of this versatile synthetic intermediate. Detailed experimental protocols for analogous transformations are provided to serve as a practical starting point for laboratory applications.

Introduction

This compound is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three distinct halogen atoms on the benzene ring, offering multiple sites for selective chemical modification. Understanding the relative reactivity of the C-Cl and C-F bonds is paramount for designing regioselective synthetic strategies. This guide will explore the key factors governing this reactivity, focusing on the most synthetically relevant transformations: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Fundamental Properties: C-Cl vs. C-F Bonds

The reactivity of the C-Cl and C-F bonds in an aromatic system is governed by a combination of factors, primarily bond strength and the electronic influence of the halogen on the aromatic ring.

Bond Dissociation Energies (BDEs)

The C-F bond is significantly stronger than the C-Cl bond, which has profound implications for their relative reactivity, especially in processes where bond cleavage is the rate-determining step.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

| Aromatic C-F | ~522 | Kinetically less labile; requires more energy to break. |

| Aromatic C-Cl | ~409 | Kinetically more labile; more readily cleaved in certain reactions. |

Note: The BDE values are representative for halobenzenes and can vary slightly based on the substitution pattern of the aromatic ring.

Electronic Effects

Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing its electron density.[3] However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+R). For halogens, the inductive effect is generally considered to be dominant.

The high electronegativity of fluorine makes the attached carbon atom more electrophilic, which can accelerate the initial attack by a nucleophile in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key transformation for functionalizing halogenated aromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

The relative reactivity of C-F and C-Cl bonds in SNAr is not straightforward and depends on the specific reaction conditions and the electronic nature of the aromatic ring.

-

Activation by Electronegativity: The rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine can make the ipso-carbon more electrophilic and thus more susceptible to attack, potentially leading to a faster reaction rate compared to the chlorine-substituted positions.[6]

-

Leaving Group Ability: In the second step of the SNAr mechanism, the halide ion is expelled. Chloride is generally a better leaving group than fluoride due to its larger size and lower charge density.

In the context of this compound, which lacks strong electron-withdrawing groups to significantly activate the ring, SNAr reactions typically require forcing conditions such as high temperatures and strong bases. Under such conditions, an interesting reversal of reactivity can be observed. In some base-promoted SNAr reactions, C-F bonds have shown higher reactivity than C-Cl bonds.

Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. In these reactions, the reactivity of the C-X bond is primarily dictated by the ease of oxidative addition to the metal center (commonly palladium).

The general trend for the reactivity of aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl >> Ar-F.

Therefore, in metal-catalyzed cross-coupling reactions involving this compound, the C-Cl bonds are expected to be significantly more reactive than the C-F bond. This allows for the selective functionalization of the chloro-substituted positions while leaving the fluoro-substituent intact.

Regarding the two C-Cl bonds, the C-Cl at the 2-position is sterically more hindered than the C-Cl at the 3-position. This steric hindrance can influence the rate of oxidative addition, potentially allowing for regioselective coupling at the less hindered 3-position under carefully controlled conditions.

Other Transformations: Lithiation

Directed ortho-lithiation is another important strategy for the functionalization of aromatic rings. The regioselectivity of this reaction is controlled by the ability of a substituent to coordinate with the lithium reagent and direct deprotonation to an adjacent position. Fluorine is known to be an effective directing group in lithiation reactions. Studies on chlorofluoroarenes have shown that deprotonation occurs preferentially at the position ortho to the fluorine atom. This provides a powerful method for introducing electrophiles at the 4-position of this compound.

Summary of Reactivity

The following table summarizes the expected reactivity of the C-Cl and C-F bonds in this compound under different reaction conditions.

| Reaction Type | C-F Bond Reactivity | C-Cl Bond Reactivity | Controlling Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Can be more reactive under certain base-promoted conditions. | Generally less reactive than C-F in base-promoted SNAr, but the better leaving group. | Electronegativity of F activating the ring vs. better leaving group ability of Cl. |

| Metal-Catalyzed Cross-Coupling | Largely unreactive. | Highly reactive. | Ease of oxidative addition (C-Cl >> C-F). Steric hindrance may differentiate between the two C-Cl positions. |

| Directed ortho-Lithiation | Directs lithiation to the adjacent C-H bond (4-position). | Less effective as a directing group compared to fluorine. | Coordinating ability of the halogen with the lithium reagent. |

Experimental Protocols (General Procedures)

The following protocols are generalized procedures for key transformations and should be optimized for specific substrates and reaction scales.

Suzuki-Miyaura Cross-Coupling (Selective for C-Cl)

Objective: To selectively couple an arylboronic acid at one of the C-Cl positions.

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.

-

Under a positive pressure of the inert gas, add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (Selective for C-Cl)

Objective: To selectively couple a primary or secondary amine at one of the C-Cl positions.

Procedure:

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

-

Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).

-

After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The reactivity of the C-Cl and C-F bonds in this compound is distinct and predictable based on fundamental chemical principles. The C-Cl bonds are the primary sites for reactivity in metal-catalyzed cross-coupling reactions due to the facility of oxidative addition. In contrast, the C-F bond is generally more robust in these transformations. In nucleophilic aromatic substitution, the outcome is more nuanced, with the high electronegativity of fluorine potentially accelerating nucleophilic attack, while chloride remains the superior leaving group. Furthermore, the fluorine atom can be exploited as a directing group in ortho-lithiation reactions to achieve functionalization at the C-4 position. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes utilizing this compound as a building block for complex molecular targets in the pharmaceutical and materials science industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Regioselectivity in Reactions of 2,3-Dichlorofluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the regioselectivity observed in key reactions of 2,3-dichlorofluorobenzene, a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] This document is intended for researchers, chemists, and professionals in drug development who utilize halogenated aromatic compounds. We will explore the governing principles of electrophilic and nucleophilic aromatic substitution, as well as metallation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: Substituent Effects in this compound

The reactivity and regioselectivity of this compound are dictated by the interplay of the electronic properties of its three halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene.[2][3] Conversely, they possess lone pairs of electrons that can be donated into the π-system through resonance (+M effect).[2][4] While this resonance effect is generally weaker than the inductive effect for halogens, it is crucial for directing incoming electrophiles to the ortho and para positions.[2][5]

The directing influences for electrophilic attack on this compound are as follows:

-

Fluorine (at C1): Directs to C2 (blocked), C6, and C4.[1]

-

Chlorine (at C2): Directs to C1 (blocked), C3 (blocked), and C5.[1]

-

Chlorine (at C3): Directs to C2 (blocked), C4, and C6.[1]

This complex interplay of directing effects leads to competition between substitution at the C4, C5, and C6 positions.

Figure 1. Competing directing effects for electrophilic aromatic substitution on this compound.

Electrophilic Aromatic Substitution (EAS)

Despite the ring's deactivation, EAS reactions can be achieved under forcing conditions. The primary challenge is controlling the regioselectivity due to the conflicting directing effects of the three halogen atoms.

Nitration

Nitration is a canonical EAS reaction. For dichlorobenzenes, nitration typically yields a mixture of isomers.[6] In the case of 1,2-dichlorobenzene, nitration produces both 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene.[6] For this compound, substitution is expected to occur at the positions activated by the resonance effect of the halogens. The C4 and C6 positions are each activated by two substituents (F and C3-Cl), while the C5 position is activated only by one (C2-Cl). Therefore, substitution is favored at C4 and C6, though steric hindrance from the adjacent chlorine at C3 may slightly disfavor the C4 position.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Attack | Activating Substituents | Predicted Product | Expected Yield |

|---|---|---|---|

| C4 | F (para), C3-Cl (ortho) | 1,2-Dichloro-3-fluoro-4-nitrobenzene | Major Isomer |

| C5 | C2-Cl (para) | 1,2-Dichloro-4-fluoro-5-nitrobenzene | Minor Isomer |

| C6 | F (ortho), C3-Cl (para) | 1,2-Dichloro-5-fluoro-6-nitrobenzene | Major Isomer |

Experimental Protocol: Nitration of Dichlorobenzene Derivatives

The following protocol is adapted from procedures for the nitration of dichlorobenzenes and serves as a representative method.[6][7]

Objective: To synthesize dichloronitrobenzene isomers via electrophilic nitration.

Materials:

-

1,2-Dichlorobenzene (or this compound)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Phosphoric Acid (104%) (optional, for altering isomer ratios)[6]

-

Dichloromethane (CH₂Cl₂)

-

Sodium Carbonate solution (dilute)

-

Water

Procedure:

-

To a stirred solution of 1,2-dichlorobenzene (1.0 mol) at 105-110°C, a nitrating acid mixture (e.g., 1.38 mol HNO₃, 0.38 mol H₂SO₄, 1.305 mol H₃PO₄) is added dropwise over 1.5 hours.[6]

-

The reaction temperature is maintained, and the mixture is stirred for an additional 2 hours after the addition is complete.[6]

-

The organic phase is separated from the hot acid phase.

-

The organic phase is washed with a dilute sodium carbonate solution and then with water.

-

The aqueous phases are back-extracted with dichloromethane.

-

The organic phases are combined and concentrated under reduced pressure to yield the crude product mixture.

-

Isomers are separated and purified using fractional distillation or chromatography.

Figure 2. General experimental workflow for the nitration of a dichlorobenzene derivative.

Nucleophilic Aromatic Substitution (SNA_r)

Aryl halides can undergo nucleophilic aromatic substitution, particularly when the ring is rendered electron-poor by deactivating groups.[8][9] The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

In this compound, the C-F bond is significantly more reactive towards nucleophilic attack than the C-Cl bonds. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and stabilizes the intermediate complex. The order of reactivity for halogens in S_NAr reactions is F >> Cl > Br > I.[8]

Regioselectivity of Nucleophilic Attack

Nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (C1). The presence of the two chlorine atoms further deactivates the ring, facilitating the attack.

Table 2: Representative S_NAr Reactions and Products

| Nucleophile | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methoxide | NaOCH₃ | DMSO, 145-185°C | 2,3-Dichloroanisole | [7] (Adapted) |

| Amine | R-NH₂ | Aprotic Solvent | N-Alkyl-2,3-dichloroaniline | [11] (General) |

| Thiolate | NaSR | DMF | Alkyl-(2,3-dichlorophenyl)sulfane |[8] (General) |

Experimental Protocol: Nucleophilic Fluorination (Halex Reaction)

The following is a representative protocol for a Halex (halogen exchange) reaction, adapted from a procedure for converting dichloronitrobenzene to a fluorinated product.[7] This illustrates the displacement of a chlorine atom, but the principle applies to displacing the fluorine on this compound with other nucleophiles.

Objective: To perform a nucleophilic aromatic substitution on a dihalobenzene derivative.

Materials:

-

Dichloronitrobenzene mixture (as a model substrate)

-

Potassium Fluoride (KF)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of the dichloronitrobenzene substrate (1 part by weight) and potassium fluoride (0.2-0.6 parts by weight) is prepared in an aprotic polar solvent like DMSO (1-5 mL per gram of substrate).[7]

-

The reaction mixture is heated to 145-185°C with vigorous stirring.[7]

-

The reaction is maintained for 3-8 hours, with progress monitored by GC or TLC.

-

Upon completion, the mixture is cooled and poured into water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved via distillation or column chromatography.

Figure 3. Mechanism of Nucleophilic Aromatic Substitution (S_NAr) via a Meisenheimer complex.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[12] Halogens can serve as weak DMGs.[13] For this compound, the fluorine atom is the most effective DMG among the three halogens due to its ability to coordinate the lithium cation. Deprotonation is therefore most likely to occur at the C6 position, which is ortho to the fluorine atom.

Predicted Site of Metalation:

-

Major Site: C6 (ortho to Fluorine)

-

Minor Site: C4 (ortho to C3-Chlorine, but subject to steric hindrance)

The resulting aryllithium species can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a wide range of functional groups with high regiocontrol.

Experimental Protocol: General Procedure for Directed ortho-Metalation

The following is a generalized protocol for the DoM of an aryl halide.

Objective: To generate a regiodefined aryllithium species for subsequent functionalization.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

-

TMEDA (Tetramethylethylenediamine)

-

Electrophile (e.g., solid CO₂, I₂, benzaldehyde)

-

Saturated Ammonium Chloride solution

Procedure:

-

A solution of this compound and TMEDA is prepared in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to -78°C in a dry ice/acetone bath.

-

sec-Butyllithium is added dropwise to the stirred solution, and the mixture is held at -78°C for 1-2 hours to allow for metalation.

-

The chosen electrophile is added to the reaction mixture at -78°C.

-

The reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is performed by chromatography or recrystallization.

References

- 1. This compound, 99%|For Research Use Only [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 7. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. baranlab.org [baranlab.org]

- 13. uwindsor.ca [uwindsor.ca]

The Azetidine Scaffold: A Cornerstone in Modern Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry and organic synthesis. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it an increasingly sought-after building block in the design of novel therapeutics. This guide delves into the synthesis, biological significance, and application of substituted azetidines, offering a comprehensive resource for professionals in the field.

The Strategic Advantage of the Azetidine Ring

Azetidines offer a compelling alternative to more common saturated heterocycles like pyrrolidines and piperidines. Their compact and rigid structure allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can influence key physicochemical properties such as solubility and lipophilicity. The ring strain of azetidines, while contributing to their unique reactivity, is manageable, allowing for their incorporation into complex molecular architectures without undue instability.

Synthetic Strategies for Accessing the Azetidine Core

The construction of the strained azetidine ring has historically been a synthetic challenge. However, a number of robust methodologies have been developed to access this valuable scaffold. Key strategies include intramolecular cyclizations, ring expansions of aziridines, and cycloaddition reactions.

Intramolecular Cyclization of 1,3-Amino Alcohols

A common and effective method for synthesizing the azetidine ring is the intramolecular cyclization of 1,3-amino alcohols. This approach typically involves the activation of the hydroxyl group, followed by nucleophilic attack by the amine.

Experimental Protocol: Synthesis of N-Benzyl-azetidine

A solution of 3-(benzylamino)propan-1-ol (1.65 g, 10 mmol) in dichloromethane (20 mL) is cooled to 0 °C. Triethylamine (2.02 g, 20 mmol) is added, followed by the dropwise addition of methanesulfonyl chloride (1.37 g, 12 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with water (20 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-azetidine.

| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | MS (ESI) |

| N-Benzyl-azetidine | 75 | 7.35-7.25 (m, 5H), 3.62 (s, 2H), 3.28 (t, J = 7.2 Hz, 4H), 2.15 (quint, J = 7.2 Hz, 2H) | 139.2, 128.4, 128.2, 127.0, 62.1, 56.8, 18.5 | 148.1 [M+H]⁺ |

[2+2] Cycloaddition Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct and atom-economical approach to functionalized azetidines.[1] This method allows for the construction of the azetidine ring with a high degree of stereocontrol.

Azetidines in FDA-Approved Pharmaceuticals

The versatility of the azetidine scaffold is underscored by its presence in a number of FDA-approved drugs, targeting a diverse range of diseases.

| Drug Name | Trade Name | Therapeutic Area | Mechanism of Action | Year of Approval |

| Azelnidipine | CalBlock | Antihypertensive | L- and T-type calcium channel blocker[2] | 2003 (Japan) |

| Cobimetinib | Cotellic | Oncology | MEK1/2 inhibitor | 2015 |

| Tofacitinib | Xeljanz | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor | 2012 |

Signaling Pathways Targeted by Azetidine-Containing Drugs

The therapeutic efficacy of many azetidine-containing drugs stems from their ability to modulate key signaling pathways implicated in disease pathogenesis.

The MEK/ERK Pathway and Cobimetinib

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway is a hallmark of many cancers. Cobimetinib, an allosteric inhibitor of MEK1 and MEK2, effectively blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.[3][4]

The JAK/STAT Pathway and Tofacitinib

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune responses and inflammation.[5] Tofacitinib, a potent inhibitor of JAKs, primarily JAK1 and JAK3, disrupts the signaling of multiple cytokines involved in the pathogenesis of rheumatoid arthritis.[6][7]

L-type Calcium Channels and Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker that exhibits high selectivity for L-type calcium channels.[8] By blocking the influx of calcium ions into vascular smooth muscle cells, it induces vasodilation and lowers blood pressure.[9] Unlike some other calcium channel blockers, azelnidipine has a gradual onset of action and is less likely to cause reflex tachycardia.[10][11]

Physicochemical Properties and Drug Development

The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, which are critical for its drug-like characteristics.

| Property | Influence of Azetidine Moiety | Reference |

| Lipophilicity (logP) | Generally decreases lipophilicity compared to larger rings, improving aqueous solubility. | [12] |

| Metabolic Stability | The strained ring can be more resistant to metabolic degradation at adjacent positions. | [3] |

| Aqueous Solubility | The nitrogen atom can be protonated, increasing solubility at physiological pH. | [13] |

| Molecular Rigidity | The constrained conformation reduces the entropic penalty upon binding to a target. | [1] |

Conclusion

The azetidine scaffold has firmly established itself as a valuable building block in modern organic synthesis and drug discovery. Its unique structural and electronic properties offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. As synthetic methodologies continue to advance and our understanding of the biological implications of this strained heterocycle deepens, the prevalence of azetidine-containing molecules in the drug development pipeline is poised to expand even further. The strategic incorporation of the azetidine core will undoubtedly continue to drive the innovation of next-generation therapeutics.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azelnidipine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. Effects of a new calcium channel blocker, azelnidipine, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 2,3-dichlorofluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern allows for regioselective functionalization, making it a valuable building block for the synthesis of complex molecules. The primary methods for its synthesis involve the introduction of a fluorine atom onto a dichlorinated benzene ring or the selective chlorination and/or fluorination of a suitable precursor. This guide will focus on the two most prevalent and industrially relevant synthetic strategies: the Balz-Schiemann reaction starting from 2,3-dichloroaniline and the halogen exchange (Halex) reaction of 1,2,3-trichlorobenzene.

Synthesis via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine into an aromatic ring.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, in this case, 2,3-dichloroaniline, to form a diazonium salt. This intermediate is then converted to the corresponding aryl fluoride upon thermal decomposition.[3][4]

Reaction Pathway and Mechanism

The overall transformation involves two key steps:

-

Diazotization: 2,3-dichloroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form 2,3-dichlorobenzenediazonium salt.[3]

-

Fluorination: The diazonium salt is then reacted with a fluorine source, most commonly fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate intermediate. This salt is typically isolated and then thermally decomposed to yield this compound, with the evolution of nitrogen gas and boron trifluoride.[4]

The mechanism involves the formation of an aryl cation intermediate upon heating, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[2]

Caption: Synthetic pathway of this compound via the Balz-Schiemann reaction.

Experimental Protocol

The following is a general experimental procedure for the synthesis of this compound via the Balz-Schiemann reaction, compiled from established methodologies.[4][5]

Step 1: Diazotization of 2,3-Dichloroaniline

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2,3-dichloroaniline and a suitable acid (e.g., hydrochloric acid or fluoroboric acid).

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is continued until a persistent positive test for nitrous acid is observed (e.g., with potassium iodide-starch paper).

Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

-

To the cold diazonium salt solution, a chilled solution of fluoroboric acid (HBF₄) is added slowly with vigorous stirring.

-

The precipitated 2,3-dichlorobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether.

-

The salt is dried under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Step 3: Thermal Decomposition

-

The dry diazonium tetrafluoroborate salt is placed in a flask equipped with a distillation apparatus.

-

The flask is gently heated until the decomposition begins, which is often indicated by the evolution of nitrogen gas.

-

The this compound product is distilled from the reaction mixture.

-

The crude product is then purified by washing with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with water and drying over an anhydrous drying agent (e.g., magnesium sulfate).

-

Final purification is achieved by fractional distillation.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Balz-Schiemann synthesis of aryl fluorides. While specific data for this compound is not extensively reported in a single source, the data for analogous substrates provides a useful reference.

| Starting Material | Diazotization Conditions | Fluorinating Agent | Decomposition Conditions | Yield (%) | Reference(s) |

| Aniline | NaNO₂, HCl, 0-5 °C | HBF₄ | Gentle heating (40-70 °C) | 51-57 | [5] |

| p-Toluidine | NaNO₂, HCl, 0-5 °C | HBF₄ | Thermal | ~89 | [1] |

| 2,5-Dimethoxyaniline | Not specified | HBF₄ | Not specified | Not specified | [1] |

Synthesis via Halogen Exchange (Halex Process)

The halogen exchange (Halex) process is a powerful method for the synthesis of aryl fluorides, particularly on an industrial scale.[6] This route involves the nucleophilic substitution of a chlorine atom with a fluorine atom on a highly chlorinated aromatic ring. For the synthesis of this compound, the starting material is 1,2,3-trichlorobenzene.

Reaction Pathway and Mechanism

The reaction is typically carried out by heating 1,2,3-trichlorobenzene with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent.[7] The choice of fluoride source and solvent, as well as the reaction temperature, are critical for achieving good conversion and selectivity.

Caption: Synthetic pathway of this compound via the Halex process.

Experimental Protocol

The following is a general experimental procedure for the synthesis of this compound via the halogen exchange of 1,2,3-trichlorobenzene, based on patented methods.[7]

-

A pressure reactor is charged with 1,2,3-trichlorobenzene, a molar excess of anhydrous potassium fluoride or cesium fluoride, and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).

-

The reactor is sealed and the mixture is heated to a high temperature (typically 200-300 °C) with vigorous stirring for several hours.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product, which may contain a mixture of isomers and unreacted starting material, is purified by fractional distillation.

Quantitative Data

The following table summarizes the reaction conditions and product distribution for the halogen exchange synthesis of dichlorofluorobenzenes from 1,2,3-trichlorobenzene.

| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (2,3-DCFB : other isomers) | Reference(s) |

| KF | NMP | 270 | 24 | 90 | Not specified in detail, mixture of isomers | [7] |

| CsF | NMP | 250 | 12 | High | Not specified in detail, mixture of isomers | [7] |

| KF | DMSO | 185 | 3 | 54.7 (transformation efficiency) | Mixture of 2-fluoro-5-chloronitrobenzene and 3-fluoro-4-fluoronitrobenzene from dichloronitrobenzene mixture | [8] |

Note: DCFB refers to Dichlorofluorobenzene.

Purification and Characterization

Purification of this compound, regardless of the synthetic route, is typically achieved by fractional distillation under reduced pressure. The purity of the final product can be assessed by gas chromatography (GC) and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Considerations

Both the Balz-Schiemann reaction and the Halex process involve hazardous materials and reaction conditions.

-

Balz-Schiemann Reaction: Diazonium salts are potentially explosive, especially when dry. The reaction should be carried out behind a safety shield, and the diazonium salt should not be stored in its dry state. Hydrofluoric acid and its derivatives are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

-

Halex Process: This reaction is performed at high temperatures and pressures, requiring the use of a suitable pressure reactor. Polar aprotic solvents like NMP and DMSO are flammable and have specific health and safety considerations. All operations should be conducted in a well-ventilated fume hood.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Balz-Schiemann reaction and the halogen exchange process. The Balz-Schiemann reaction offers a classical and versatile laboratory-scale synthesis starting from the corresponding aniline. The Halex process, on the other hand, is more suited for larger-scale industrial production, utilizing readily available chlorinated benzenes. The choice of method will depend on factors such as the desired scale of production, available starting materials, and equipment. This guide provides the fundamental knowledge, including detailed protocols and comparative data, to enable researchers and professionals to make informed decisions and safely execute the synthesis of this important chemical intermediate.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. byjus.com [byjus.com]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199 [data.epo.org]

- 8. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2,3-Dichlorofluorobenzene via the Balz-Schiemann Reaction

Abstract

This application note provides a comprehensive guide for the synthesis of 2,3-dichlorofluorobenzene, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol details a robust and well-established method starting from the readily available precursor, 2,3-dichloroaniline. The synthesis proceeds via the Balz-Schiemann reaction, a reliable transformation for introducing a fluorine atom onto an aromatic ring.[1] This document outlines the two critical stages of the synthesis: the diazotization of 2,3-dichloroaniline to form a stable diazonium tetrafluoroborate salt, and its subsequent thermal decomposition to yield the desired this compound. We provide detailed, step-by-step protocols, mechanistic insights, critical safety procedures, and a framework for data logging. This guide is intended for researchers and professionals in organic synthesis, process development, and medicinal chemistry.

Introduction & Scientific Background

This compound is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern makes it a valuable building block for creating complex molecules with specific electronic and steric properties, particularly in the synthesis of novel agrochemicals and active pharmaceutical ingredients.

Direct fluorination of dichlorobenzene is often impractical and hazardous due to the high reactivity of fluorinating agents.[2] The Balz-Schiemann reaction offers a safer and more regioselective alternative.[3] First reported in 1927, this reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[1][4] The primary advantages of this method include the high stability of the isolated diazonium tetrafluoroborate salt and the generally clean decomposition to the corresponding aryl fluoride.

The overall transformation is presented in the scheme below:

Caption: Overall synthesis scheme for this compound.

Reaction Mechanism

The Balz-Schiemann reaction proceeds through two distinct mechanistic stages:

-

Diazotization: The primary amine (2,3-dichloroaniline) is treated with a source of nitrous acid, such as tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂) in an acidic medium. This forms a diazonium cation. In the presence of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt, the highly stable and often isolable aryldiazonium tetrafluoroborate salt precipitates.[3][5]

-

Thermal Decomposition: Upon heating, the solid diazonium tetrafluoroborate salt decomposes. The diazonium group is an excellent leaving group and is expelled as nitrogen gas (N₂), generating a highly unstable aryl cation. This cation is immediately trapped by a fluoride ion from the tetrafluoroborate counter-anion (BF₄⁻) to form the aryl fluoride. Boron trifluoride (BF₃) is released as the other byproduct.[1]

Caption: Mechanistic workflow of the Balz-Schiemann reaction.

Experimental Protocols

Safety First: This procedure involves potentially hazardous materials, including corrosive acids and thermally sensitive diazonium salts. Appropriate personal protective equipment (PPE), such as safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of 2,3-Dichlorobenzenediazonium Tetrafluoroborate

This protocol is adapted from a general procedure for the preparation of aryl diazonium salts.[5]

Materials & Equipment:

-

2,3-Dichloroaniline (1.0 eq)

-

Tetrafluoroboric acid (HBF₄), 50% aqueous solution (2.0 eq)

-

tert-Butyl nitrite (t-BuONO) (2.0 eq)

-

Absolute Ethanol (EtOH)

-

Diethyl ether (Et₂O), anhydrous

-

Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Setup: Assemble the three-neck flask in the fume hood and place it in an ice bath.

-

Dissolution: To the flask, add 2,3-dichloroaniline (1.0 eq) followed by absolute ethanol (approx. 0.6 mL per mmol of aniline). Stir until the aniline is fully dissolved.

-

Acidification: Add the aqueous solution of HBF₄ (2.0 eq) to the stirred solution. Maintain the temperature at or below 5 °C.

-

Diazotization: Slowly add tert-butyl nitrite (2.0 eq) dropwise via the addition funnel over 30 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C to prevent premature decomposition of the diazonium salt.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. A precipitate may begin to form.

-

Precipitation: Add cold, anhydrous diethyl ether (approx. 2 mL per mmol of aniline) to the reaction mixture to induce full precipitation of the diazonium tetrafluoroborate salt.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the isolated white to off-white solid under vacuum. Caution: Do not use heat. The dry diazonium salt is the intermediate for Part B. It should be used promptly.

Part B: Thermal Decomposition to this compound